JNJ-10198409 is a highly potent, orally active, ATP-competitive dual inhibitor of Platelet-Derived Growth Factor Receptor Tyrosine Kinase (PDGF-RTK) and c-Abl. It exhibits an IC50 of 4.2 nM for PDGFR-β, 45 nM for PDGFR-α, and 22 nM for c-Abl [1]. Beyond its primary role as an antiangiogenic and antiproliferative agent in oncology, it has emerged as a critical small-molecule reagent in regenerative medicine and stem cell reprogramming, specifically within established chemical cocktails used for lineage transdifferentiation[2].
Substituting JNJ-10198409 with standard PDGFR/c-Abl inhibitors like imatinib fundamentally alters experimental outcomes due to distinct mechanistic profiles. While imatinib effectively blocks kinase activity, it fails to induce the G2/M cell cycle arrest characteristic of JNJ-10198409, making generic substitutes ineffective for specific mitotic disruption models [1]. Furthermore, in stem cell reprogramming protocols—such as the conversion of human fibroblasts to cardiomyocytes—JNJ-10198409 is uniquely validated to accelerate the downregulation of fibroblast-specific genes; generic RTK inhibitors cannot replicate this precise transcriptional modulation, resulting in aborted transdifferentiation or significantly lower conversion efficiencies[2].
In the established '9C' small-molecule cocktail used to convert human fibroblasts into chemically induced functional cardiomyocytes (ciCMs), JNJ-10198409 is deployed at 0.1 µM alongside eight other compounds. The inclusion of JNJ-10198409 specifically accelerates the downregulation of fibroblast signature genes, enabling a conversion rate of approximately 97% to spontaneously beating cardiomyocytes within 20 days[1]. Omission or substitution of this specific PDGFR inhibitor disrupts the precise temporal signaling required for mesoderm and cardiac progenitor induction.
| Evidence Dimension | Transdifferentiation efficiency and fibroblast gene downregulation |
| Target Compound Data | 0.1 µM JNJ-10198409 in 9C cocktail yields ~97% conversion to ciCMs. |
| Comparator Or Baseline | Baseline (cocktails lacking specific PDGFR inhibition) |
| Quantified Difference | Enables near-complete (97%) lineage conversion compared to incomplete chemical methods. |
| Conditions | Human foreskin fibroblasts treated with 9C medium for 6 days followed by cardiac induction medium. |
Essential procurement for laboratories utilizing chemical reprogramming to generate patient-specific cardiomyocytes without genetic modification.
JNJ-10198409 demonstrates a dual mechanism of action that distinguishes it from classic PDGFR/c-Abl inhibitors like imatinib. In glioblastoma stem cells and Philadelphia chromosome-positive (Ph+) leukemia cells, JNJ-10198409 not only inhibits kinase signaling but actively induces a G2/M cell cycle arrest and subsequent apoptosis [2]. Comparative high-content screening studies show that imatinib, despite sharing a similar target profile, fails to elicit this mitotic arrest even at high doses[1].
| Evidence Dimension | Cell cycle arrest induction (G2/M phase) |
| Target Compound Data | Induces robust G2/M arrest and prometaphase accumulation within 16-24 hours. |
| Comparator Or Baseline | Imatinib |
| Quantified Difference | Imatinib fails to induce mitotic arrest, whereas JNJ-10198409 triggers complete G2/M blockade. |
| Conditions | Glioblastoma cell lines and stem cells evaluated via flow cytometry and live-cell imaging. |
Critical for oncology researchers modeling imatinib-resistant tumors or investigating compounds that couple RTK inhibition with mitotic disruption.
JNJ-10198409 exhibits highly potent, ATP-competitive inhibition of PDGFR-β with an IC50 of 4.2 nM, while demonstrating approximately 10-fold lower affinity for PDGFR-α (IC50 = 45 nM) [1]. This distinct selectivity profile allows researchers to preferentially target PDGFR-β-driven pathways—such as pericyte recruitment and stabilization of newly formed microvessels during angiogenesis—without fully ablating PDGFR-α signaling, a balance difficult to achieve with pan-RTK inhibitors.
| Evidence Dimension | Kinase inhibition IC50 |
| Target Compound Data | PDGFR-β IC50 = 4.2 nM |
| Comparator Or Baseline | PDGFR-α IC50 = 45 nM |
| Quantified Difference | >10-fold selectivity for the beta isoform over the alpha isoform. |
| Conditions | In vitro cell-free kinase assay measuring ATP binding and hydrolysis. |
Allows precise pharmacological dissection of PDGFR-β vs. PDGFR-α roles in angiogenesis and tumor microenvironment models.
Procurement as a mandatory component of the 9C cocktail (at 0.1 µM) for the direct transdifferentiation of human fibroblasts into functional cardiomyocytes (ciCMs) for disease modeling and regenerative medicine [1].
Utilization in glioblastoma and blast-crisis CML/ALL research where standard c-Abl/PDGFR inhibitors fail, leveraging its unique ability to force G2/M cell cycle arrest and subsequent apoptosis[2].
Application in in vivo xenograft and matrigel models to study the disruption of pericyte-endothelial cell interactions via selective PDGFR-β inhibition [3].